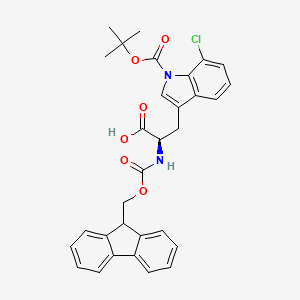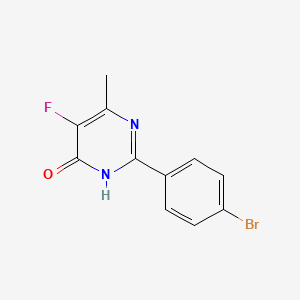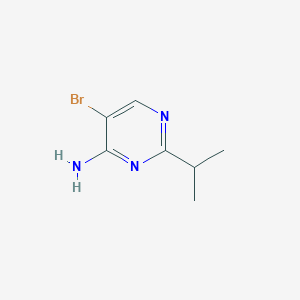
5-Bromo-2-isopropylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-isopropylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a bromine atom at the 5th position, an isopropyl group at the 2nd position, and an amino group at the 4th position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isopropylpyrimidin-4-amine typically involves the bromination of a pyrimidine precursor followed by the introduction of the isopropyl and amino groups. One common synthetic route includes:
Bromination: Starting with 2-isopropylpyrimidine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions, often involving a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield, cost-effectiveness, and safety. Key steps include:
Large-scale bromination: Using industrial-grade bromine or NBS with efficient mixing and temperature control.
Catalytic amination: Employing robust catalysts and continuous flow reactors to ensure high conversion rates and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiols, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts with arylboronic acids or alkenes.
Major Products
Substituted Pyrimidines: Formed by nucleophilic substitution.
Oxidized/Reduced Derivatives: Resulting from oxidation or reduction reactions.
Coupled Products: Complex molecules formed via coupling reactions.
Scientific Research Applications
5-Bromo-2-isopropylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropylpyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-chloropyrimidine: Similar but with a chlorine atom instead of an isopropyl group.
5-Bromo-2-methylpyrimidine: Similar but with a methyl group instead of an isopropyl group.
Uniqueness
5-Bromo-2-isopropylpyrimidin-4-amine is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The isopropyl group provides steric hindrance, influencing the compound’s interaction with other molecules, while the bromine and amino groups offer sites for further functionalization.
Properties
Molecular Formula |
C7H10BrN3 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
5-bromo-2-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C7H10BrN3/c1-4(2)7-10-3-5(8)6(9)11-7/h3-4H,1-2H3,(H2,9,10,11) |
InChI Key |
AIIACFWDSAHKLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


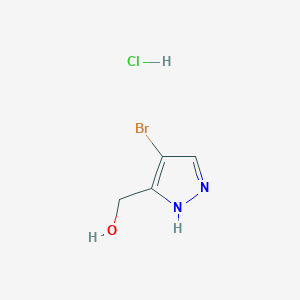
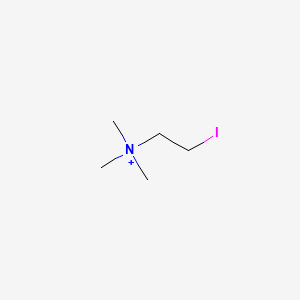
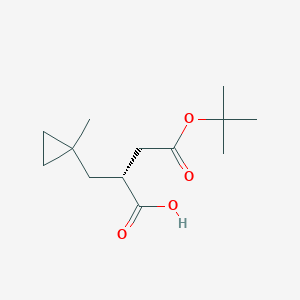
![Rel-(1R,2S,3R,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B13339182.png)
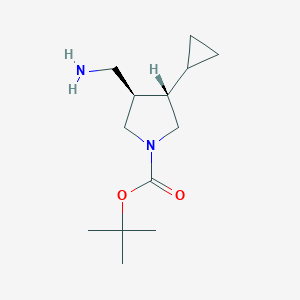

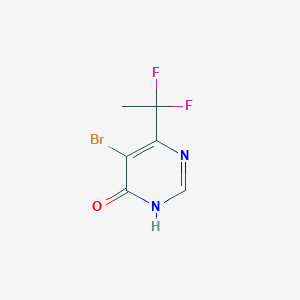
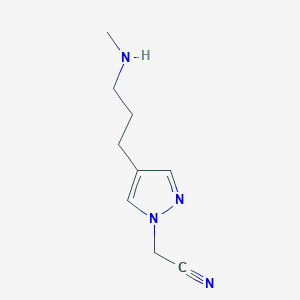
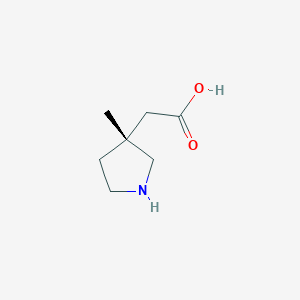
![4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13339211.png)
![3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13339219.png)
